2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, two methoxy groups, and a diphenylimidazolidine core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl precursor. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with an appropriate amine under acidic conditions to form the imidazolidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s photoreactive properties make it useful in studying biological processes through photoactivation techniques.
Mechanism of Action
The mechanism by which 2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine exerts its effects involves its photoreactive properties. Upon exposure to light, the compound undergoes a photochemical reaction that releases active intermediates. These intermediates can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects. The pathways involved often include the formation of reactive oxygen species (ROS) and subsequent oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Uniqueness
The presence of both methoxy and nitrophenyl groups further enhances its reactivity and versatility in chemical synthesis and industrial applications .
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-21-15-19(20(26(27)28)16-22(21)30-2)23-24(17-9-5-3-6-10-17)13-14-25(23)18-11-7-4-8-12-18/h3-12,15-16,23H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOVNIGSBSWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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